An In-depth Technical Guide to Methyl 5-bromothiazole-4-carboxylate (CAS 913836-22-3)
An In-depth Technical Guide to Methyl 5-bromothiazole-4-carboxylate (CAS 913836-22-3)
Abstract: This technical guide provides a comprehensive overview of Methyl 5-bromothiazole-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, synthesis, and characteristic reactivity. The core of this document focuses on its strategic application in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors, supported by detailed protocols, mechanistic insights, and workflow diagrams. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction and Core Compound Identity
Methyl 5-bromothiazole-4-carboxylate is a halogenated thiazole derivative that has emerged as a highly versatile scaffold in synthetic and medicinal chemistry.[1][2][3] The thiazole ring is a privileged structure in drug discovery, forming the core of numerous biologically active compounds with a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5]
The strategic placement of a bromine atom at the C5 position and a methyl ester at the C4 position makes this compound an ideal substrate for a variety of chemical transformations. The bromine atom serves as a versatile handle for carbon-carbon bond formation via cross-coupling reactions, while the ester group can be readily modified, allowing for the construction of diverse molecular libraries.[2]
Table 1: Core Compound Specifications
| Property | Value | Source(s) |
| CAS Number | 913836-22-3 | [6] |
| Molecular Formula | C₅H₄BrNO₂S | [1][6] |
| Molecular Weight | 222.06 g/mol | [1][6] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1][6] |
| Melting Point | 98-101 °C | |
| Boiling Point | 276 °C at 760 mmHg | |
| SMILES | COC(=O)c1ncsc1Br | [6] |
| InChI Key | AUJMFWXVFMHABB-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
The synthesis of Methyl 5-bromothiazole-4-carboxylate is typically achieved through multi-step sequences starting from commercially available materials. While several routes are described in the patent literature, a common conceptual pathway involves the construction of the thiazole ring followed by functional group manipulation.
Conceptual Synthetic Workflow
A prevalent strategy involves the Hantzsch thiazole synthesis or related cyclocondensation reactions, followed by bromination and esterification, though the order of these steps can vary.
Conceptual synthesis pathway for the target compound.
Exemplary Laboratory-Scale Synthesis Protocol
Note: This is a representative protocol synthesized from common organic chemistry principles. Researchers should consult specific literature and perform appropriate safety assessments.
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Step 1: Thiazole Ring Formation: A thioamide is reacted with a suitable α-halocarbonyl compound (e.g., methyl 3-chloro-2-oxopropanoate) in a solvent such as ethanol. The mixture is heated to reflux for several hours to facilitate the cyclocondensation reaction, yielding the thiazole carboxylate core.
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Step 2: Bromination: The thiazole intermediate from Step 1 is dissolved in a suitable solvent like acetic acid or a chlorinated solvent. A brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine) is added portion-wise at a controlled temperature, often at or below room temperature, to install the bromine atom at the C5 position.
-
Step 3: Work-up and Purification: Upon reaction completion, the mixture is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to neutralize excess bromine. The product is then extracted into an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is purified, commonly by recrystallization or column chromatography on silica gel, to yield pure Methyl 5-bromothiazole-4-carboxylate.
Chemical Reactivity and Synthetic Utility
The utility of Methyl 5-bromothiazole-4-carboxylate stems from the orthogonal reactivity of its two primary functional groups: the C5-bromo substituent and the C4-methyl ester.
The C5-Bromo Group: A Gateway for C-C Coupling
The bromine atom at the 5-position is the key to its role as a versatile building block. It readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][7] This reaction allows for the efficient formation of a carbon-carbon bond between the thiazole ring and a wide variety of aryl or heteroaryl boronic acids or esters.
Suzuki-Miyaura Coupling: Mechanism and Protocol
The Suzuki coupling proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[7]
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki Coupling
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Reagent Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine Methyl 5-bromothiazole-4-carboxylate (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 eq.).[9]
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane or toluene and water.[9]
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
The C4-Methyl Ester: A Handle for Amide Formation
The methyl ester at the C4 position is relatively stable but can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification).[10] This carboxylic acid is a crucial intermediate, as it can then be coupled with a wide range of amines to form amides, a common functional group in many pharmaceuticals.
Protocol for Ester Hydrolysis
-
Reaction Setup: Dissolve Methyl 5-bromothiazole-4-carboxylate in a mixture of solvents such as methanol and water.
-
Saponification: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir at room temperature until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate, causing the carboxylic acid product to precipitate or to be extracted into an organic solvent.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The thiazole scaffold is a cornerstone in the development of kinase inhibitors.[2] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders.[11][12] Methyl 5-bromothiazole-4-carboxylate serves as a key starting material for the synthesis of inhibitors targeting several important kinases.
Case Study: IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[13][14] Overactivation of these pathways is implicated in numerous inflammatory and autoimmune diseases.[15] Several patents describe the use of intermediates derived from Methyl 5-bromothiazole-4-carboxylate in the synthesis of potent IRAK4 inhibitors.[11][13][14][15][16]
The general synthetic strategy involves using the C5-bromo position to couple with another heterocyclic core, while the C4-ester is converted to an amide that interacts with key residues in the kinase's active site.
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is essential for B-cell receptor (BCR) signaling and is a validated target for B-cell malignancies and autoimmune diseases.[12][17][18] The development of BTK inhibitors has revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL).[12] The core structure of many BTK inhibitors can be traced back to versatile building blocks like Methyl 5-bromothiazole-4-carboxylate. The synthetic logic is similar to that for IRAK4 inhibitors, where the thiazole serves as a central scaffold to which other functional groups are attached via cross-coupling and amidation reactions.[19]
General workflow for elaborating the core scaffold into kinase inhibitors.
Safety and Handling
Methyl 5-bromothiazole-4-carboxylate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[20] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound.[20] All manipulations should be performed in a well-ventilated fume hood.[20]
Table 2: Hazard Information
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)[20]
Conclusion
Methyl 5-bromothiazole-4-carboxylate (CAS 913836-22-3) is a high-value, versatile building block for drug discovery and medicinal chemistry. Its well-defined and orthogonal reactivity allows for the systematic and efficient construction of complex molecular architectures. Its demonstrated utility in the synthesis of potent kinase inhibitors, such as those targeting IRAK4 and BTK, underscores its importance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.
References
- Inhibitors of IRAK4 activity.
- Irak4 inhibiting agents.
- Irak inhibitors and uses thereof.
- Irak4 inhibitors.
- Irak4 inhibiting agents.
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. PubMed Central. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Development of BTK Inhibitors: A Five-Year Update. ResearchGate. [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
-
Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. National Institutes of Health. [Link]
-
Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors through Transition-State Effects. PubMed. [Link]
-
Suzuki Coupling Mechanism. YouTube. [Link]
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Figure 1. Chemical Structure of Methyl 5-bromothiazole-4-carboxylate.